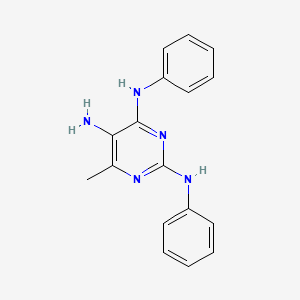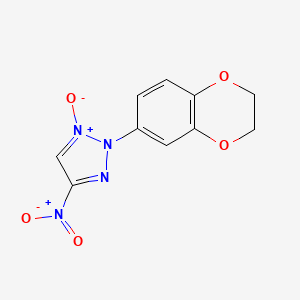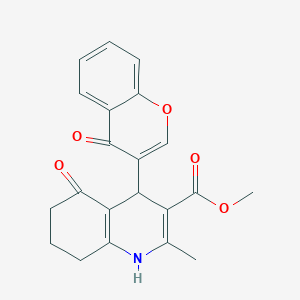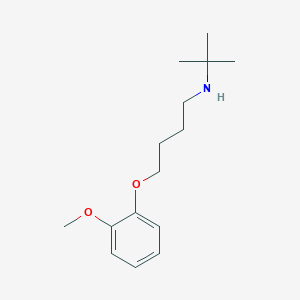![molecular formula C21H25BrN2O4 B5214088 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)
3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide involves the inhibition of certain enzymes that are involved in cancer cell growth. Specifically, the compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, the compound can prevent the expression of genes that are involved in cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which could potentially be useful in treating inflammatory conditions such as arthritis. Additionally, the compound has been shown to have antioxidant activity, which could potentially be useful in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide in laboratory experiments is that it has been shown to have low toxicity. This makes it a safer compound to use in experiments compared to other compounds that may have higher toxicity. Additionally, the compound has been shown to be stable under certain experimental conditions, which makes it a reliable compound to use in experiments.
One limitation of using this compound in laboratory experiments is that it may not be effective against all types of cancer. Additionally, the compound may not be effective in treating all stages of cancer. Therefore, further research is needed to determine the optimal conditions for using this compound in laboratory experiments.
Orientations Futures
There are several future directions for research on 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide. One possible direction is to study the compound's potential use in combination therapy with other anti-cancer drugs. Additionally, further research is needed to determine the optimal dosing and administration of the compound for different types of cancer. Finally, research is needed to determine the long-term effects of the compound on the body, as well as its potential use in treating other diseases such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with N-[(4-ethoxyphenyl)(4-hydroxybutyl)]-1,2-diaminoethane to form this compound. The synthesis method has been optimized to yield high purity and high-quality compound for scientific research.
Applications De Recherche Scientifique
3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide has been studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. The compound has also been studied for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
3-bromo-N-[(4-ethoxyphenyl)-(4-hydroxybutyl)carbamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4/c1-3-28-18-10-8-17(9-11-18)24(12-4-5-13-25)21(27)23-20(26)16-7-6-15(2)19(22)14-16/h6-11,14,25H,3-5,12-13H2,1-2H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVLDZOEIWRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CCCCO)C(=O)NC(=O)C2=CC(=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)

![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5214017.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5214024.png)
![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)



![3-allyl-5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214052.png)

![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
